molecular formula C13H20N2S B12807538 1-[2-(Propylsulfanyl)phenyl]piperazine CAS No. 52605-47-7

1-[2-(Propylsulfanyl)phenyl]piperazine

Cat. No.: B12807538
CAS No.: 52605-47-7
M. Wt: 236.38 g/mol
InChI Key: CEKPSZQAYKRKMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NSC 104123 involves multiple steps, starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it typically includes the following steps:

Industrial Production Methods: Industrial production of NSC 104123 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes .

Chemical Reactions Analysis

Types of Reactions: NSC 104123 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

NSC 104123 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 104123 involves its interaction with specific molecular targets in the body. It acts as an inhibitor of squalene synthase, an enzyme involved in the biosynthesis of cholesterol. By inhibiting this enzyme, NSC 104123 reduces cholesterol levels, which can be beneficial in treating conditions like hypercholesterolemia and atherosclerosis .

Comparison with Similar Compounds

    NSC 24521:

    NSC 8500:

Uniqueness: NSC 104123 is unique due to its specific mechanism of action as a squalene synthase inhibitor. This sets it apart from other compounds with similar structures but different biological activities .

Properties

CAS No.

52605-47-7

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

1-(2-propylsulfanylphenyl)piperazine

InChI

InChI=1S/C13H20N2S/c1-2-11-16-13-6-4-3-5-12(13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3

InChI Key

CEKPSZQAYKRKMO-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC=CC=C1N2CCNCC2

Origin of Product

United States

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